molecular formula C13H8ClF4NO B1329147 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-29-3

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329147
CAS No.: 946741-29-3
M. Wt: 305.65 g/mol
InChI Key: USLXNOXCSVFBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a complex aromatic structure with multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenoxy)propanoic acid
  • 3-(3-Chloro-4-fluorophenoxy)pyrrolidinehydrochloride

Uniqueness

4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to its specific combination of halogen substituents and trifluoromethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXNOXCSVFBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.